molecular formula C16H19N B1437984 3,4-Dimethyl-N-(3-methylbenzyl)aniline CAS No. 356530-46-6

3,4-Dimethyl-N-(3-methylbenzyl)aniline

Cat. No. B1437984
M. Wt: 225.33 g/mol
InChI Key: XWPMHYDHNYPSRE-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(3-methylbenzyl)aniline is a biochemical used for proteomics research . It has a molecular formula of C16H19N and a molecular weight of 225.33 .

Scientific Research Applications

Environmental Remediation

A novel Hybrid Photo-electrocatalytic Oxidation (HPECO) method, combining Photocatalytic Oxidation (PCO) with Electrocatalytic Oxidation (ECO), was established for treating industrial wastewaters containing stubborn organic matters like 3,4-dimethyl-aniline. This method showed significantly higher removal efficiencies compared to PCO and ECO systems alone. The HPECO process follows a three-stage mechanism where initial stages involve the breakdown of 3,4-DMA into simpler compounds, which are then further degraded until mineralization. The synergistic effect, influenced by factors such as UV irradiation and applied voltage, plays a crucial role in enhancing the treatment efficiency (Li et al., 2020).

Chemical Synthesis

Selective mono-N-methylation of aniline with dimethyl carbonate is facilitated using faujasite Y zeolites. This process is highly selective towards mono-N-methylation and offers advantages such as lower temperature and absence of C-alkylation products, presenting a sustainable and efficient method for chemical synthesis (Esakkidurai & Pitchumani, 2004).

Photochemical Studies

The photochemistry of N-(4-Dimethylaminobenzylidene)aniline was investigated to understand its behavior under irradiation. Contrary to previous reports, irradiation did not lead to the expected products; instead, the triplet state of the molecule exhibited phosphorescence, highlighting the complexity of photochemical reactions involving such compounds (Ohta & Tokumaru, 1975).

Material Science

Research on bipyrazole derivatives, including compounds similar to 3,4-Dimethyl-N-(3-methylbenzyl)aniline, explored their potential activity as corrosion inhibitors. A Density Functional Theory (DFT) study provided insights into the inhibition efficiencies and reactive sites of these compounds, contributing to the development of more effective corrosion inhibitors (Wang et al., 2006).

properties

IUPAC Name

3,4-dimethyl-N-[(3-methylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-12-5-4-6-15(9-12)11-17-16-8-7-13(2)14(3)10-16/h4-10,17H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPMHYDHNYPSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-N-(3-methylbenzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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